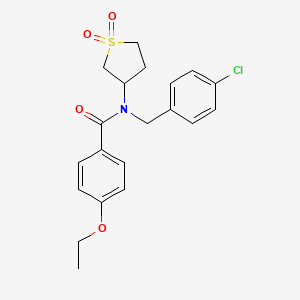
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H22ClNO4S and its molecular weight is 407.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22ClNO4S
- Molecular Weight : 423.91 g/mol
- IUPAC Name : this compound
The compound features a chlorobenzyl group and a dioxidotetrahydrothiophen moiety linked to an ethoxybenzamide structure, which contributes to its unique chemical reactivity and potential biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Chlorobenzyl Intermediate : Reacting 4-chlorobenzyl chloride with a suitable nucleophile.
- Synthesis of the Dioxidotetrahydrothiophen Intermediate : Oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophen group.
- Coupling Reaction : The chlorobenzyl and dioxidotetrahydrothiophen intermediates are coupled with 4-ethoxybenzoic acid under appropriate conditions.
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
- Cell Membrane Disruption : It could interfere with cell membrane integrity or function.
- DNA Replication Interference : Potentially disrupting DNA synthesis processes.
Biological Activity and Case Studies
Research has indicated that this compound exhibits significant biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that derivatives similar to this compound show moderate activity against various pathogens, including bacteria and fungi. For instance, compounds within this class have been evaluated for their effectiveness against Plasmodium falciparum, the malaria-causing parasite, revealing sub-micromolar activity levels in some cases .
Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that while some derivatives exhibit acceptable toxicity levels towards mononuclear leukocytes, further optimization may enhance their therapeutic index .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H22ClNO4S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C20H22ClNO4S/c1-2-26-19-9-5-16(6-10-19)20(23)22(18-11-12-27(24,25)14-18)13-15-3-7-17(21)8-4-15/h3-10,18H,2,11-14H2,1H3 |
InChI Key |
SIDQGEJIODEVKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















